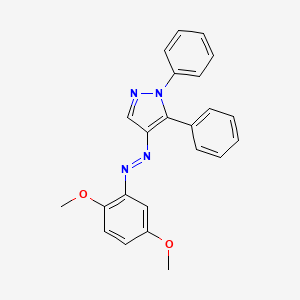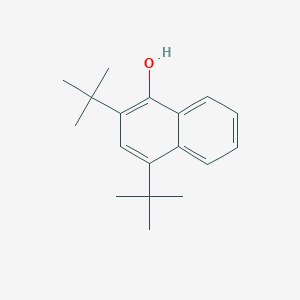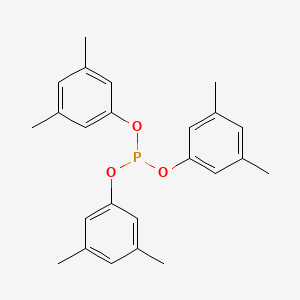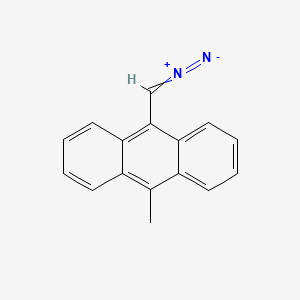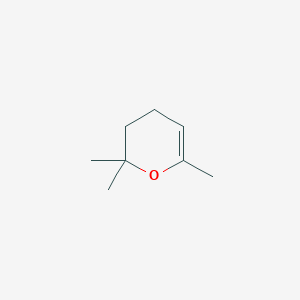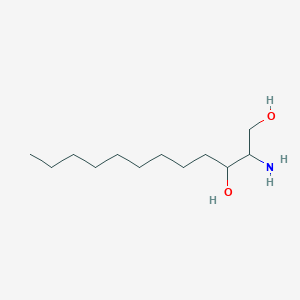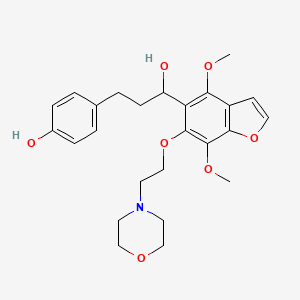
5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- typically involves multi-step organic reactions. The process may start with the formation of the benzofuran core, followed by the introduction of various functional groups through reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring safety and environmental compliance. Continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the benzofuran ring or the morpholine moiety, potentially yielding reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.
Medicine
In medicine, compounds with benzofuran cores are investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective properties. This compound could be a candidate for drug development.
Industry
Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of hydroxyl, methoxy, and morpholine groups suggests potential interactions with hydrogen bonding sites and hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound, simpler in structure but with similar core properties.
4-Hydroxybenzofuran: A hydroxylated derivative with potential biological activity.
Morpholine-substituted Benzofurans: Compounds with morpholine groups that may exhibit unique pharmacological properties.
Uniqueness
The uniqueness of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- lies in its complex structure, which combines multiple functional groups. This complexity can lead to diverse chemical reactivity and potential biological activities, making it a compound of interest for various scientific fields.
Propriétés
Numéro CAS |
40681-03-6 |
|---|---|
Formule moléculaire |
C25H31NO7 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
4-[3-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C25H31NO7/c1-29-22-19-9-13-32-23(19)25(30-2)24(33-16-12-26-10-14-31-15-11-26)21(22)20(28)8-5-17-3-6-18(27)7-4-17/h3-4,6-7,9,13,20,27-28H,5,8,10-12,14-16H2,1-2H3 |
Clé InChI |
RWSSLVFPVARUMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCOCC3)C(CCC4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


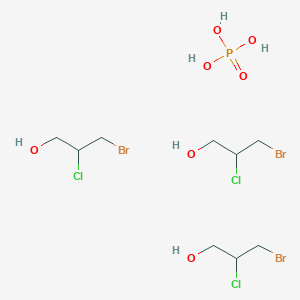
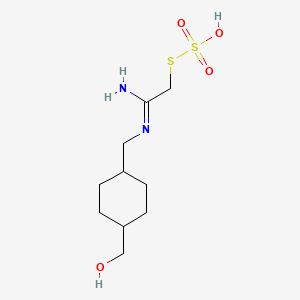
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
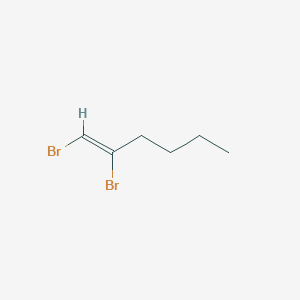
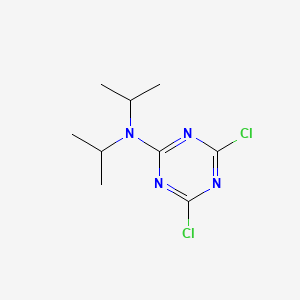
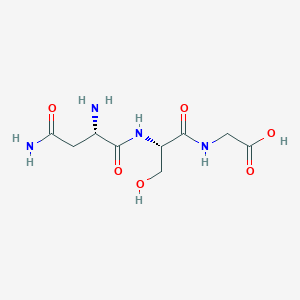
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)
